molecular formula C28H26F3N3OS B10798199 (5Z)-3-cyclopentyl-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

(5Z)-3-cyclopentyl-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

Cat. No.: B10798199
M. Wt: 509.6 g/mol
InChI Key: BDDWBUPMEFMPPN-KCQUIFJESA-N
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Description

OSM-S-54 is a compound that belongs to the Open Source Malaria project, specifically within the aminothienopyrimidine series. This compound has been studied for its potential antimalarial properties and is part of a broader effort to develop new treatments for malaria through open-source research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-54 involves the construction of the aminothienopyrimidine scaffold. The process typically starts with the synthesis of the thiophene starting material, followed by the formation of the thienopyrimidine core.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

OSM-S-54 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a range of analogs .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of OSM-S-54 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets within the malaria parasite. These interactions disrupt essential biological processes, leading to the death of the parasite. The compound may target enzymes or other proteins critical for the parasite’s survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-54 is unique due to its specific functional groups and the particular arrangement of atoms within its structure. This uniqueness contributes to its distinct biological activity and potential as an antimalarial agent .

Properties

Molecular Formula

C28H26F3N3OS

Molecular Weight

509.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H26F3N3OS/c1-18-16-20(19(2)33(18)24-14-12-21(13-15-24)28(29,30)31)17-25-26(35)34(23-10-6-7-11-23)27(36-25)32-22-8-4-3-5-9-22/h3-5,8-9,12-17,23H,6-7,10-11H2,1-2H3/b25-17-,32-27?

InChI Key

BDDWBUPMEFMPPN-KCQUIFJESA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCC5

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCC5

Origin of Product

United States

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